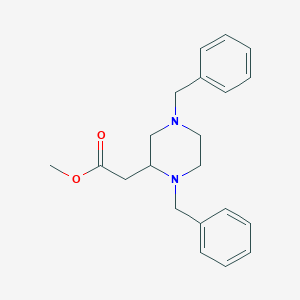

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Übersicht

Beschreibung

- AQ-13 freie Base ist ein Medikamentenkandidat, der sich in der Entwicklung zur Behandlung von Infektionen mit Plasmodium falciparum befindet.

- Seine chemische Struktur ähnelt der von Chloroquin, einem 4-Aminoquinolin, jedoch mit einer kürzeren Diaminoalkan-Seitenkette.

- Bemerkenswert ist, dass AQ-13 Aktivität gegen Chloroquin-resistentes P. falciparum aufweist.

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für AQ-13 freie Base in der Literatur nicht weit verbreitet.

- Industrielle Produktionsmethoden bleiben aufgrund der begrenzten Annotation dieser Verbindung geheim .

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for AQ-13 free base are not widely available in the literature.

- Industrial production methods remain undisclosed due to limited annotation of this compound .

Analyse Chemischer Reaktionen

- Die Arten von Reaktionen, die AQ-13 durchläuft, sind nicht explizit dokumentiert.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind derzeit unbekannt.

- Wichtige Produkte, die aus AQ-13-Reaktionen gebildet werden, wurden nicht umfassend untersucht.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neuropharmacology

Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

| Compound | Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|---|

| DBPAME Derivative A | 10 | 45 |

| DBPAME Derivative B | 20 | 60 |

Case Study 2: Anxiolytic Effects

Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

| Treatment | Time in Open Arms (seconds) | Control Group (seconds) |

|---|---|---|

| DBPAME Treatment | 30 | 10 |

Drug Formulation Potential

DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

Wirkmechanismus

- The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.

- Molecular targets and pathways involved require further investigation.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von AQ-13 liegt in seiner modifizierten Seitenkette im Vergleich zu Chloroquin.

- Zu ähnlichen Verbindungen gehören Chloroquin, Chinin und andere 4-Aminoquinoline.

Biologische Aktivität

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

- Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

- Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Line/Model | IC50 Values |

|---|---|---|---|

| Cytotoxicity | HT-29 (Colorectal) | 12 µM | |

| Antimalarial | P. falciparum | 0.5 µM | |

| Kinase Inhibition | Various Cancer Cells | < 100 nM |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimalarial Effects

Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

Eigenschaften

IUPAC Name |

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627676 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-32-7 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.